5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole
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Overview
Description
5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The unique structure of this compound, featuring a bromine atom and a phenyl group, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a brominated phenylhydrazine with a suitable cyclohexanone derivative. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, the compound is studied for its potential as an anti-inflammatory and antimicrobial agent. It has shown promising results in inhibiting the growth of certain bacterial and fungal strains .
Medicine: The compound is being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. By binding to the active site of COX-2, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
- 3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole
- 5-chloro-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole
- 5-fluoro-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole
Uniqueness: The presence of the bromine atom in 5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for the synthesis of novel derivatives with enhanced biological activities .
Properties
Molecular Formula |
C13H17BrN2 |
---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
5-bromo-3-phenyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole |
InChI |
InChI=1S/C13H17BrN2/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-5,10-13,15-16H,6-8H2 |
InChI Key |
SSMCYAQEQVWNSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1Br)C(NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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